Rineterkib - 1715025-32-3

Rineterkib

Catalog Number: EVT-3318652
CAS Number: 1715025-32-3
Molecular Formula: C26H27BrF3N5O2
Molecular Weight: 578.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rineterkib is an inhibitor of extracellular signal-regulated kinase (ERK) being investigated in NCT04097821 (A Randomized, Open-label, Phase I/II Open Platform Study Evaluating Safety and Efficacy of Novel Ruxolitinib Combinations in Myelofibrosis Patients).
Rineterkib is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, rineterkib binds to and inhibits ERK, thereby preventing the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is upregulated in numerous tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
Molecular Structure Analysis

Rineterkib has a complex molecular structure that can be represented by its chemical formula. The structure includes multiple functional groups that contribute to its biological activity. The key features of Rineterkib's molecular structure include:

  • Molecular formula: C₁₈H₁₉N₃O₃S
  • Molecular weight: Approximately 357.42 g/mol
  • Structural characteristics: The compound features aromatic rings and heteroatoms that enhance its interaction with target kinases.

Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Rineterkib participates in several chemical reactions that are crucial for its mechanism of action as an inhibitor. Key reactions include:

  • Binding interactions: The compound forms non-covalent interactions with the active sites of RAF and extracellular signal-regulated kinase 1/2, obstructing their activity.
  • Inhibition kinetics: Studies often measure the rate at which Rineterkib inhibits these kinases, providing data on its efficacy and potency.

Technical details regarding these reactions are typically derived from enzyme assays and kinetic studies, which elucidate how Rineterkib affects MAPK signaling pathways in cancer cells .

Mechanism of Action

The mechanism of action of Rineterkib involves its role as an inhibitor of the MAPK pathway. The process can be summarized as follows:

  1. Inhibition of RAF kinase: Rineterkib binds to RAF kinases, preventing their activation.
  2. Downstream effects on ERK1/2: By inhibiting RAF activity, Rineterkib subsequently reduces the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2.
  3. Impact on cellular signaling: This inhibition leads to decreased cell proliferation and survival in tumors reliant on MAPK signaling.

Data supporting this mechanism come from preclinical studies demonstrating reduced tumor growth in models treated with Rineterkib compared to controls .

Physical and Chemical Properties Analysis

Rineterkib exhibits several physical and chemical properties that are essential for its function:

  • Solubility: The compound's solubility in various solvents can affect its bioavailability and therapeutic efficacy.
  • Stability: Stability under physiological conditions is critical for ensuring that Rineterkib maintains its activity during treatment.
  • Melting point: Knowledge of the melting point aids in understanding the thermal stability of the compound.

Relevant analyses often involve solubility tests, stability assessments under different pH conditions, and thermal analysis techniques such as differential scanning calorimetry .

Applications

Rineterkib has potential applications primarily in oncology due to its ability to inhibit key signaling pathways involved in cancer progression. Specific scientific uses include:

  • Cancer therapy: Targeting tumors with mutations in the MAPK pathway.
  • Research tool: Utilized in studies investigating MAPK signaling mechanisms and drug resistance.

Ongoing research aims to further characterize Rineterkib's efficacy across different cancer types, potentially leading to clinical trials that could establish it as a viable therapeutic option for patients with MAPK-driven malignancies .

Introduction: MAPK Pathway Dysregulation in Oncogenesis

Epidemiology and Clinical Burden of MAPK-Activated Malignancies

MAPK-driven cancers represent a significant global oncology burden:

  • Non-small cell lung cancer (NSCLC): 25–30% harbor KRAS mutations (G12C/V/D subtypes predominating); 1.7–8.9% exhibit BRAF mutations (50–81% being V600E) [1].
  • Melanoma: >50% driven by BRAF mutations (V600E: ~90%; V600K: 5–30%) [9].
  • Colorectal cancer (CRC): 5–15% with BRAF V600E mutations, linked to peritoneal dissemination and poor survival [9].

Table 1: Prevalence of MAPK Pathway Mutations in Key Malignancies

Cancer TypeMutation TargetPrevalenceClinical Association
NSCLCKRAS25–30%Primary driver of resistance to ICIs
NSCLCBRAF (V600E)1.7–8.9%Responsive to BRAF/MEK inhibition
MelanomaBRAF (V600E/K)>50%Aggressive progression, metastatic risk
Colorectal cancerBRAF (V600E)5–15%Poor prognosis, peritoneal metastasis

These mutations confer resistance to conventional therapies like immune checkpoint inhibitors (ICIs), where 70% of NSCLC patients derive no benefit [1]. The unmet need persists even with BRAF/MEK inhibitors, as resistance emerges via ERK reactivation within 6–12 months [3] [9].

Molecular Foundations of ERK Signaling in Cellular Proliferation

ERK1/2 (encoded by MAPK3/1) are serine-threonine kinases regulating hundreds of substrates:

  • Transcriptional control: Phosphorylation of nuclear targets (e.g., ELK1, MYC) promotes genes for cell-cycle progression (e.g., cyclin D1) [2] [3].
  • Feedback mechanisms: ERK activity self-limits via SOS phosphorylation (reducing RAS activation) and DUSP phosphatase induction [2].
  • Crosstalk: Convergence with PI3K/AKT on substrates like FOXO and GSK3β enhances survival signals [2].

In KRAS or BRAF-mutant cells, ERK signaling becomes unregulated due to:

  • Loss of feedback control from upstream inhibitors (e.g., SPRY proteins) [2].
  • Paradoxical ERK activation: BRAF inhibitors (e.g., dabrafenib) induce RAF dimerization, reactivating ERK in non-V600E mutants or KRAS-mutant contexts [1] [9]. This underpins the limited efficacy of monotherapies targeting RAF/MEK.

Rationale for ERK1/2 Inhibition in RAS/RAF-Mutant Tumors

Direct ERK inhibition addresses key limitations of upstream MAPK blockade:

  • Bypassing resistance: Reactivation of ERK is a common resistance mechanism to BRAF/MEK inhibitors. ERK inhibitors suppress signaling irrespective of upstream alterations [3].
  • Dual-pathway suppression: Rineterkib inhibits both ERK catalytic activity and RAF dimers (e.g., BRAF-CRAF), preventing paradoxical activation [1] [4].
  • Synergy with vertical inhibition: Preclinical data show enhanced cytotoxicity when ERK inhibitors are combined with BRAF/MEK agents [1] [9].

Table 2: Rineterkib's Target Profile and Preclinical Evidence

PropertyDetailSource
Primary targetsERK1, ERK2, RAF kinases [4] [6]
MechanismBinds inactive kinase conformation; inhibits RAF dimerization [1]
In vivo efficacyTumor reduction in Calu-6 KRAS-mutant NSCLC xenografts (50–75 mg/kg) [4] [5]
Tumor modelsKRAS-mutant NSCLC, CRC, ovarian; BRAF-mutant NSCLC [4] [6]

Rineterkib's Position within Targeted Therapy Evolution

Rineterkib (LTT462; DB17560) exemplifies the shift toward terminal kinase inhibition in MAPK targeting:

  • First-generation agents: Vemurafenib/dabrafenib (BRAF^V600E^ inhibitors) show efficacy but induce ERK rebound in non-V600E or KRAS-mutant tumors [9].
  • Second-generation strategies: Pan-RAF inhibitors (e.g., naporafenib) suppress dimer-driven resistance but still permit ERK escape [1].
  • ERK inhibitors: Rineterkib provides broader coverage across RAS/RAF genotypes by blocking the pathway terminus [3] [6].

Clinical trial data highlight its therapeutic potential:

  • A phase Ib study (NCT02974725) combining rineterkib with naporafenib (LXH254) showed objective responses in 16.7% of KRAS-mutant NSCLC patients and stable disease in 58.3% [1].
  • In *BRAF^V600E^-NSCLC, rineterkib + trametinib (MEK inhibitor) achieved a 25% response rate [1].

Table 3: Rineterkib's Clinical Development Status

Trial PhaseCondition(s)Combination PartnersKey OutcomesStatus
Phase I/IIMyelofibrosisRuxolitinibPlatform study; terminated (patient selection)Suspended [6] [8]
Phase IbNSCLC, melanoma, solid tumorsNaporafenib, trametinib16.7–25% ORR in NSCLC cohortsCompleted [1]
Phase ICRC, NSCLC, melanomaLimited efficacy in monotherapyTerminated [6]

Challenges persist in clinical deployment, including narrow therapeutic windows in combinations and tumor heterogeneity. However, rineterkib’s dual ERK/RAF inhibition offers a mechanistic advantage for overcoming adaptive resistance [1] [3].

Properties

CAS Number

1715025-32-3

Product Name

Rineterkib

IUPAC Name

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide

Molecular Formula

C26H27BrF3N5O2

Molecular Weight

578.4 g/mol

InChI

InChI=1S/C26H27BrF3N5O2/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37)/t13-,20-,21+,23-/m0/s1

InChI Key

YFCIFWOJYYFDQP-PTWZRHHISA-N

SMILES

CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F

Canonical SMILES

CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F

Isomeric SMILES

CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.